Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate

Description

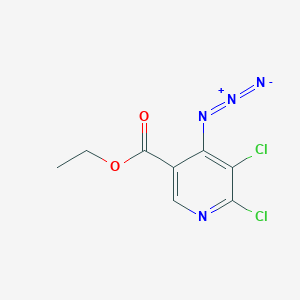

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a heterocyclic organic compound characterized by a pyridine core substituted with two chlorine atoms at positions 5 and 6, an azido group (-N₃) at position 4, and an ethyl ester at position 2. Its molecular formula is C₈H₆Cl₂N₄O₂, with a molecular weight of 273.07 g/mol. The azido group introduces unique reactivity, making it valuable in click chemistry and pharmaceutical derivatization. The dichloro substitution pattern enhances electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions. This compound is primarily used as a synthetic intermediate in medicinal chemistry and materials science .

Properties

CAS No. |

919354-10-2 |

|---|---|

Molecular Formula |

C8H6Cl2N4O2 |

Molecular Weight |

261.06 g/mol |

IUPAC Name |

ethyl 4-azido-5,6-dichloropyridine-3-carboxylate |

InChI |

InChI=1S/C8H6Cl2N4O2/c1-2-16-8(15)4-3-12-7(10)5(9)6(4)13-14-11/h3H,2H2,1H3 |

InChI Key |

JTDSDQAZRPSQBL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1N=[N+]=[N-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate typically involves the reaction of 4,5,6-trichloropyridine-3-carboxylic acid with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the azido group without causing decomposition .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as triethylamine.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

Cycloaddition Reactions: Copper(I) catalysts are often employed in the presence of alkynes to facilitate the formation of triazoles.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Reduction Reactions: Formation of ethyl 4-amino-5,6-dichloropyridine-3-carboxylate.

Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate serves as an important intermediate in organic synthesis. Its azido group can participate in click chemistry , particularly in azide-alkyne cycloaddition reactions to form stable triazoles. This reaction is widely utilized in the synthesis of complex organic molecules.

Case Study: Synthesis of Triazoles

A study demonstrated the use of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate in synthesizing various triazole derivatives, which are known for their biological activity. The reaction conditions and yields were optimized to enhance the efficiency of the synthesis process.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological properties. While specific biological activity data is limited, compounds with azido groups are often explored for their antimicrobial and anticancer activities.

Research Findings: Antimicrobial Activity

Research indicates that derivatives of azido compounds exhibit antimicrobial properties. Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate could serve as a precursor for developing new antimicrobial agents. Further studies are required to establish its pharmacological profile .

Material Science

In material science, ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is used in creating novel materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for developing polymers and coatings.

Application Example: Polymer Development

Research has shown that incorporating azido compounds into polymer matrices can enhance their mechanical properties and thermal stability. Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate can be utilized to create functionalized polymers that have applications in coatings and adhesives .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules via click chemistry | Synthesis of triazole derivatives |

| Medicinal Chemistry | Potential precursor for antimicrobial and anticancer agents | Development of new antimicrobial agents |

| Material Science | Used in creating polymers and coatings with enhanced properties | Functionalized polymer matrices |

Mechanism of Action

The mechanism of action of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is primarily related to its ability to undergo azide-alkyne cycloaddition reactions. This reaction forms triazoles, which are known for their stability and bioactivity. The azido group can also be reduced to an amine, which can then interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate with structurally related pyridine derivatives:

Data Tables

Table 1: Physicochemical Properties

Biological Activity

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of an azido group, which is known for its reactivity in various chemical transformations, as well as a dichloropyridine moiety that may contribute to its pharmacological properties.

Biological Activity Insights

While direct studies on the biological activity of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate are scarce, related compounds containing azido groups have been investigated for various biological effects:

- Antimicrobial Potential : Compounds with azido groups are often explored for their antimicrobial properties. For instance, azido derivatives have been linked to activity against various pathogens due to their ability to disrupt cellular processes through reactive intermediates formed during metabolic pathways .

- Antiviral Activity : The presence of halogenated and azido substituents in similar structures has been associated with antiviral activity. Research indicates that certain azido-containing compounds can inhibit viral replication by interfering with nucleic acid synthesis or by acting as competitive inhibitors .

- Pharmacological Applications : The dichloropyridine structure may enhance binding affinity to biological targets due to its electron-withdrawing properties, potentially leading to increased efficacy in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key features and known activities of related compounds:

| Compound Name | Structural Features | Known Biological Activities |

|---|---|---|

| Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate | Amino group instead of azido | Antimicrobial activity observed |

| Ethyl 4-hydroxy-5,6-dichloropyridine-3-carboxylate | Hydroxy substituent | Potential antioxidant properties |

| Ethyl 4-bromo-5,6-dichloropyridine-3-carboxylate | Bromine replaces azido | Moderate antiviral activity reported |

This comparative analysis highlights that while the azido group confers unique reactivity, other substituents also play significant roles in determining biological activity.

Case Studies and Research Findings

Several studies have indirectly contributed to understanding the potential applications of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.